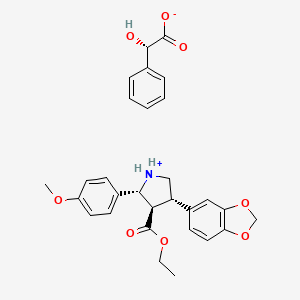
(2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate is a complex organic molecule with potential applications in various fields of science. This compound features a pyrrolidinium core substituted with benzodioxole, ethoxycarbonyl, and methoxyphenyl groups, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidinium Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the benzodioxole, ethoxycarbonyl, and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Final Assembly: Coupling the pyrrolidinium core with (2S)-hydroxy(phenyl)acetate using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methoxyphenyl groups.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group may yield benzodioxole-5-carboxylic acid, while reduction of the ethoxycarbonyl group could produce the corresponding alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: The compound could be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups may facilitate binding to these targets, while the pyrrolidinium core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-hydroxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
Uniqueness
The presence of the ethoxycarbonyl group in (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate distinguishes it from similar compounds, potentially altering its reactivity and interactions with biological targets. This unique feature may enhance its suitability for specific applications in drug development and material science.
Properties
CAS No. |
195708-14-6 |
|---|---|
Molecular Formula |
C29H31NO8 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
ethyl (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidin-1-ium-3-carboxylate;(2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H23NO5.C8H8O3/c1-3-25-21(23)19-16(14-6-9-17-18(10-14)27-12-26-17)11-22-20(19)13-4-7-15(24-2)8-5-13;9-7(8(10)11)6-4-2-1-3-5-6/h4-10,16,19-20,22H,3,11-12H2,1-2H3;1-5,7,9H,(H,10,11)/t16-,19-,20+;7-/m10/s1 |
InChI Key |
ULRXPSYRJUVLAN-ZGBWKZAISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C[NH2+][C@H]1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |
Canonical SMILES |
CCOC(=O)C1C(C[NH2+]C1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
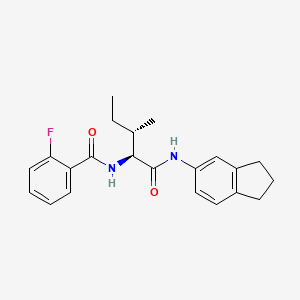
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
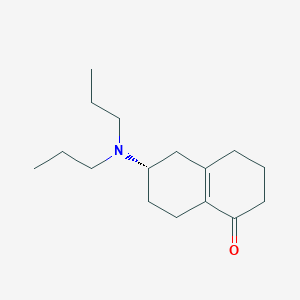
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
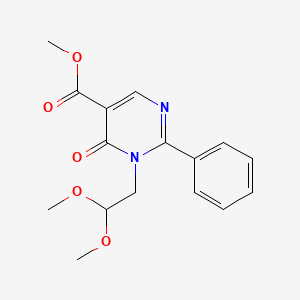

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
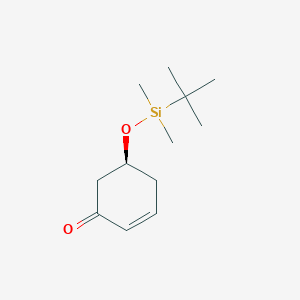
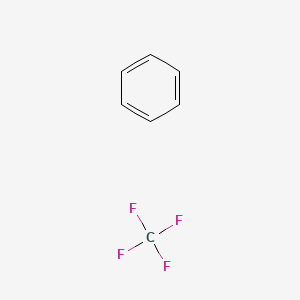
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
